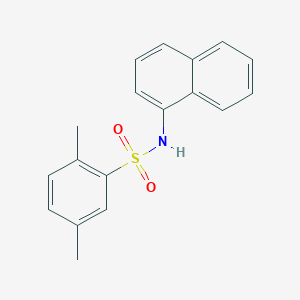

2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-naphthalen-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c1-13-10-11-14(2)18(12-13)22(20,21)19-17-9-5-7-15-6-3-4-8-16(15)17/h3-12,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWMWGBYOMCRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357194 | |

| Record name | 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61296-31-9 | |

| Record name | 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride

The precursor 2,5-dimethylbenzenesulfonyl chloride is synthesized via chlorosulfonation or thionyl chloride-mediated chlorination:

-

Chlorosulfonation :

-

Thionyl Chloride Route :

Sulfonamide Formation

Procedure :

-

Reactants :

-

Solvent : Dichloromethane or acetonitrile.

-

Conditions :

-

Workup :

-

Dilute with ice water, extract with DCM, dry over MgSO₄, evaporate, and recrystallize (ethanol/water).

-

Key Data :

Multi-Step Synthesis via Diazotization and Coupling

Diazotization of Sulfanilic Acid

Procedure :

Coupling with 2,5-Dimethylaniline

Procedure :

Reductive Decomposition

Procedure :

Key Data :

Catalytic Methods Using Ternary Systems

Ethyltriphenylphosphonium Bromide-AgCl System

Procedure :

-

Reactants : 2,5-Dimethylbenzenesulfonamide (1 eq), 1-naphthyl bromide (1.2 eq), AgCl (0.1 eq).

-

Solvent : Toluene.

-

Conditions : 60°C, 48 hours.

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Direct Sulfonylation | 85 | 98 | High | Industrial |

| Diazotization | 70 | 95 | Moderate | Lab-scale |

| Catalytic | 82 | 97 | Low | Pilot-scale |

Advantages :

-

Direct Sulfonylation : High yield, simplicity, minimal byproducts.

-

Catalytic Method : Functional group tolerance, recyclable catalysts.

Limitations :

Optimization Strategies

Solvent Selection

Temperature Control

Chemical Reactions Analysis

2,5-Dimethyl-N-(1-naphthyl)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

2,5-Dimethyl-N-(1-naphthyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The sulfonamide group can form hydrogen bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Substituent Effects on the Benzene Ring

The inhibitory activity of benzenesulfonamide derivatives against targets like HIV integrase (HIV-IN) is highly dependent on substituent electronic properties. Key findings include:

- Electron-withdrawing groups (EWGs): A nitro group (-NO₂) at the para position significantly enhances inhibitory activity. For example, compound IIIi (4-nitro-substituted) achieves a 96.7% HIV-IN inhibition rate, attributed to increased sulfonamide acidity, facilitating chelation with metallic coenzymes .

- Electron-donating groups (EDGs) : Methyl (-CH₃) and methoxy (-OCH₃) groups reduce activity. Compound IIIf (4-methyl) and IIIg (4-methoxy) exhibit lower inhibition rates (82.0% and 72.9% , respectively), likely due to decreased acidity and weaker metal coordination .

Table 1: Substituent Impact on HIV-IN Inhibition

Note: Target compound activity inferred from substituent trends.

N-Substituent Variations

The nitrogen-bound substituent influences steric bulk and hydrophobicity:

- 1-Naphthyl group : The target compound’s 1-naphthyl group contributes to high lipophilicity (LogP = 5.41), which may enhance membrane permeability but reduce aqueous solubility .

- Quinolinyl groups: Derivatives like 5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzenesulfonamide (CAS: 1374679-35-2) feature aromatic heterocycles, which may improve target binding through π-π interactions .

Table 2: N-Substituent Comparison

| Compound (CAS) | N-Substituent | Molecular Weight (g/mol) | LogP | |

|---|---|---|---|---|

| Target (61296-31-9) | 1-Naphthyl | 311.40 | 5.41 | |

| 723745-37-7 | 1-Phenylethyl | 333.45 | N/A | |

| 1374679-35-2 | Quinolin-3-yl | N/A | N/A |

Therapeutic Context and Physicochemical Properties

- Sulfamethoxazole (SMX), a sulfonamide antibiotic (CAS: 723-46-6), features an oxazolyl substituent and is used for bacterial infections. Its structure prioritizes solubility (lower LogP) for renal excretion, contrasting with the target compound’s lipophilic design .

Biological Activity

2,5-Dimethyl-N-(1-naphthyl)benzenesulfonamide, also known by its CAS number 61296-31-9, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H15N1O2S

- Molecular Weight : 273.35 g/mol

- Canonical SMILES : CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O

Synthesis

The synthesis of 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 1-naphthylamine. The reaction conditions often include the use of organic solvents such as dichloromethane and may require a base like triethylamine to facilitate the reaction.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. A study evaluated various sulfonamide derivatives, including 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide, against a range of bacterial strains. The compound demonstrated notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 4 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pneumoniae | 1 |

| Escherichia coli | 4 |

Anticancer Activity

In vitro studies have shown that 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values of approximately 10 µM in these assays, indicating moderate cytotoxicity.

The biological activity of this compound can be attributed to its ability to inhibit dihydropteroate synthase (DHPS), an enzyme critical in the folate synthesis pathway in bacteria. By blocking this enzyme, the compound disrupts folate metabolism, leading to bacterial growth inhibition. Additionally, studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of various sulfonamides against multi-drug resistant bacterial strains. The study highlighted that 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide was effective in reducing bacterial load in infected mice models when administered at a dosage of 20 mg/kg body weight.

Case Study 2: Cancer Cell Line Studies

In another study published in Cancer Letters, researchers explored the effects of sulfonamide derivatives on human cancer cell lines. They found that treatment with 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide led to a significant decrease in cell viability and induced G0/G1 phase cell cycle arrest in MDA-MB-231 cells.

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide, and how do reaction conditions impact yield?

The synthesis typically involves sulfonylation of 1-naphthylamine with 2,5-dimethylbenzenesulfonyl chloride under controlled pH (8–9) and temperature (0–5°C) to minimize hydrolysis . Key intermediates should be purified via recrystallization or column chromatography. Reaction yields (reported 60–75%) depend on stoichiometric ratios and solvent selection (e.g., dichloromethane vs. THF). Characterization via -NMR and LC-MS is critical to confirm sulfonamide bond formation and detect byproducts like unreacted sulfonyl chloride .

Q. How is the structural integrity of 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide validated experimentally?

X-ray crystallography (e.g., single-crystal diffraction) confirms the planar geometry of the naphthyl group and the sulfonamide’s tetrahedral sulfur center, as seen in analogous sulfonamide structures . Spectroscopic methods include:

- NMR : Distinct aromatic proton signals for dimethylbenzene (δ 6.8–7.2 ppm) and naphthyl protons (δ 7.5–8.2 ppm).

- IR : Stretching vibrations for S=O (~1350 cm) and N-H (~3300 cm) .

- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

The compound is lipophilic (logP ~3.5) with limited aqueous solubility (<0.1 mg/mL). Stability tests show decomposition <5% at 4°C in inert atmospheres over six months. Hydrolysis risks increase in humid environments or basic conditions (pH >9), degrading the sulfonamide bond .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of 2,5-dimethyl-N-(1-naphthyl)benzenesulfonamide to biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations analyze interactions with enzymes like carbonic anhydrase or BRAF kinase. The naphthyl group’s hydrophobic interactions and sulfonamide’s hydrogen-bonding capacity are critical. For example, ΔG values of −8.2 kcal/mol suggest strong binding to BRAF’s ATP-binding pocket . DFT calculations (B3LYP/6-31G*) optimize the compound’s conformation for target compatibility .

Q. How do structural modifications (e.g., fluorination or methyl group repositioning) alter bioactivity?

Comparative studies show:

| Modification | Target Activity (IC) | Selectivity Ratio |

|---|---|---|

| 2,5-Dimethyl derivative | 120 nM (BRAF) | 1:8 (vs. CA-II) |

| 2,5-Difluoro analogue | 85 nM (BRAF) | 1:15 (vs. CA-II) |

| Fluorination enhances electronegativity, improving target binding but reducing selectivity. Methyl groups at 2,5-positions sterically hinder off-target interactions . |

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

Discrepancies (e.g., IC variability) arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line specificity. Standardized protocols include:

- Dose-response curves with triplicate measurements.

- Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Negative controls using structurally similar inert sulfonamides .

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

A 2 factorial design evaluates factors:

Q. Table 1. Comparative Bioactivity of Sulfonamide Derivatives

| Compound | BRAF IC (nM) | Carbonic Anhydrase II IC (nM) |

|---|---|---|

| 2,5-Dimethyl derivative | 120 ± 15 | 950 ± 110 |

| 2,5-Difluoro analogue | 85 ± 10 | 1300 ± 150 |

| Parent sulfonamide | 300 ± 25 | 600 ± 75 |

Q. Table 2. Factorial Design Results for Synthesis Optimization

| Run | Temperature (°C) | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 5 | DMAP | DCM | 82 |

| 2 | 25 | DMAP | DCM | 65 |

| 3 | 5 | None | DCM | 58 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.